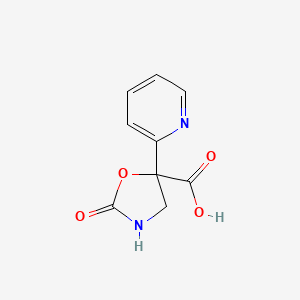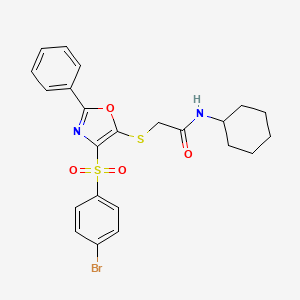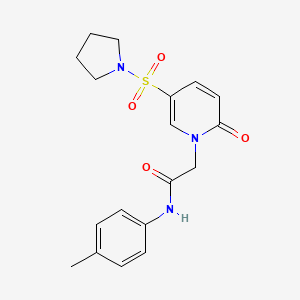![molecular formula C16H13ClN2O2S B2569488 6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422527-22-8](/img/no-structure.png)
6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one” is a chemical compound with the linear formula C17H13ClN2O3 . It is a part of the quinazolinone family, which are compounds containing a quinazoline moiety, made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives has been studied using Density Functional Theory (DFT) geometry optimized calculations at the B3LYP/6-31+G (d) level . The central piperidin-4-one ring adopts a slightly distorted chair conformation and an equatorial orientation of all its substituents except for chlorine which is axially located .Chemical Reactions Analysis
The chemical reactions of quinazolinone derivatives involve catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives have been studied. The compound crystallizes in the P2 1 /c space group with unit cell parameters a = 13.4020 (11) Å, b = 7.7888 (5) Å and c = 18.1721 (14) Å, β = 108.250 (9)°, Z = 4 .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
- Anticancer Properties : Compound 7 exhibits potential as an anticancer agent due to its structural resemblance to curcumin. Researchers have investigated its effects on cancer cell lines, exploring its ability to inhibit tumor growth and metastasis .
Fluorescent Probes and Imaging Agents
- Solvatochromism : Compound 7 displays solvatochromic behavior, meaning its fluorescence emission varies with solvent polarity. Researchers have used it as a fluorescent probe to study solvent environments and interactions . Its high molar extinction coefficient and fluorescence quantum yield make it valuable for imaging applications.
Materials Science and Organic Electronics
- Organic Semiconductors : The styryl-pyrimidine scaffold in compound 7 suggests potential as an organic semiconductor. Researchers have explored its use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) .
Chemical Biology and Enzyme Inhibition
- Enzyme Inhibitors : Researchers have studied compound 7’s interaction with enzymes, particularly those involved in disease pathways. Its unique structure may allow selective inhibition of specific enzymes, making it valuable for drug discovery .
Computational Chemistry and Theoretical Studies
- Density Functional Theory (DFT) : Compound 7’s theoretical spectra match well with experimental data, validating its structural characterization. DFT calculations provide insights into its electronic properties and behavior in different environments .
Natural Product Analogues and Bioactivity
- Curcumin Analogue : Compound 7’s synthesis involves a condensation reaction with protected vanillin, resulting in a 72% yield. Its structural similarity to curcumin makes it an interesting analogue for further exploration .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 2-methoxybenzylamine with 2-chloro-3-formylquinazolin-4(3H)-one, followed by reduction and sulfanylation.", "Starting Materials": [ "2-methoxybenzylamine", "2-chloro-3-formylquinazolin-4(3H)-one", "Sodium borohydride", "Sulfur" ], "Reaction": [ "Step 1: 2-methoxybenzylamine is reacted with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of a suitable solvent and a base to form 6-chloro-3-[(2-methoxyphenyl)methyl]-2-oxo-1H-quinazolin-4-one.", "Step 2: The resulting compound is then reduced using sodium borohydride to form 6-chloro-3-[(2-methoxyphenyl)methyl]-2-hydroxy-1H-quinazolin-4-one.", "Step 3: Sulfur is then added to the reaction mixture to sulfanylate the hydroxy group, forming the final product, 6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
Numéro CAS |
422527-22-8 |
Nom du produit |
6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
Formule moléculaire |
C16H13ClN2O2S |
Poids moléculaire |
332.8 |
Nom IUPAC |
6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H13ClN2O2S/c1-21-14-5-3-2-4-10(14)9-19-15(20)12-8-11(17)6-7-13(12)18-16(19)22/h2-8H,9H2,1H3,(H,18,22) |
Clé InChI |
DXQVTPKBUQTETD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(benzo[d][1,3]dioxol-5-yl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide](/img/structure/B2569406.png)
![5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridine-2-carboxylic acid](/img/structure/B2569407.png)
![ethyl N-(2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate](/img/structure/B2569408.png)
![N-[4-(diethylamino)phenyl]-4-(3-methylphenoxy)butanamide](/img/structure/B2569410.png)


![N-[2-[(5-Chloro-2,3-dihydro-1-benzofuran-3-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2569416.png)
![5-fluoro-N-[2-(4-fluorophenyl)ethyl]-3-methylpyridine-2-carboxamide](/img/structure/B2569417.png)

![7-methoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2569420.png)

![7-Fluoro-1-(4-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2569423.png)

